molecular formula C12H16O3 B14548279 4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol CAS No. 61920-04-5

4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B14548279
CAS No.: 61920-04-5
M. Wt: 208.25 g/mol
InChI Key: VZEWYKXPDYZWBY-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol is an organic compound characterized by the presence of a phenol group attached to a dioxolane ring. This compound is notable for its unique structure, which includes three methyl groups on the dioxolane ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dioxolane ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced dioxolane derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways, while the dioxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: Similar structure with a methoxy group on the phenol ring.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.

Uniqueness

4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

61920-04-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C12H16O3/c1-8-9(2)15-12(3,14-8)10-4-6-11(13)7-5-10/h4-9,13H,1-3H3

InChI Key

VZEWYKXPDYZWBY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C2=CC=C(C=C2)O)C

Origin of Product

United States

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